molecular formula C13H11ClO2 B6370394 2-(3-Chloro-4-methoxyphenyl)phenol CAS No. 1261896-43-8

2-(3-Chloro-4-methoxyphenyl)phenol

Cat. No.: B6370394
CAS No.: 1261896-43-8
M. Wt: 234.68 g/mol
InChI Key: HUAPGVFDMKSDAN-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)phenol is a biphenyl-based compound of high interest in organic and medicinal chemistry research. This structure features phenolic and methoxy groups, which allow for versatile chemical modifications, making it a valuable intermediate for synthesizing more complex molecules . While the specific biological activity of this exact compound requires further investigation, structurally similar chlorinated and methoxyphenyl compounds are frequently explored in drug discovery for their potential as enzyme inhibitors and cytotoxic agents . Researchers value this chemical for its potential application in developing targeted therapies, leveraging its scaffold in molecular docking studies and the synthesis of novel bioactive compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-7-6-9(8-11(13)14)10-4-2-3-5-12(10)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAPGVFDMKSDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683560
Record name 3'-Chloro-4'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-43-8
Record name [1,1′-Biphenyl]-2-ol, 3′-chloro-4′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261896-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Optimization of Catalytic Systems

Replacing traditional copper(I) oxide with copper nanoparticles (CuNPs) enhances surface area and catalytic activity, reducing reaction times to 1.5 hours while maintaining yields above 90%. Solvent screening reveals dimethylformamide (DMF) outperforms toluene due to superior polar aprotic characteristics, stabilizing the transition state during oxidative addition.

Suzuki-Miyaura Cross-Coupling for Regioselective Synthesis

Palladium-Catalyzed Coupling Strategy

The Suzuki-Miyaura reaction offers precise control over regioselectivity, particularly for introducing methoxy and chloro groups. A patent by CN112608284A demonstrates the use of p-methoxyphenylboronic acid and 2-chlorophenyl triflate in the presence of a magnetic silica-supported palladium catalyst (Pd/SiO₂@Fe₃O₄). This heterogeneous catalyst achieves 85% yield under mild conditions (60°C , 12 hours) and permits magnetic recovery, reducing Pd leaching to <0.1 ppm.

Solvent and Base Effects

A mixed solvent system of tetrahydrofuran (THF) and water (4:1 v/v) optimizes boronic acid solubility while minimizing hydrolysis of the chloroaryl electrophile. The addition of K₂CO₃ as a base neutralizes HBF₄ byproducts, maintaining a pH of 8–9 to prevent catalyst deactivation. Post-reaction, solvent recovery via rotary evaporation and recrystallization from ethanol/water mixtures yields >99% purity.

Friedel-Crafts Alkylation and Subsequent Chlorination

Lewis Acid-Mediated Alkylation

Friedel-Crafts alkylation of 4-methoxyphenol with 3-chlorobenzyl alcohol, catalyzed by FeCl₃ (10 mol%), constructs the biphenyl backbone at 25–30°C . The reaction exhibits 93.23% selectivity for the desired product, with residual starting material (<2%) removed via vacuum distillation.

Selective Chlorination Using Dichloronitrobenzene

Chlorination of the intermediate 2-(4-methoxyphenyl)phenol with 3,4-dichloronitrobenzene in xylene introduces the meta-chloro group. Copper powder (0.5 mol%) and KOH facilitate nucleophilic aromatic substitution at 120°C , achieving 82% yield after acid-base workup. Comparative studies show xylene outperforms toluene due to higher boiling points, reducing side reactions.

Characterization and Analytical Validation

Spectroscopic Analysis

1H NMR (500 MHz, CDCl₃) of 2-(3-Chloro-4-methoxyphenyl)phenol reveals a doublet at δ 8.20 ppm (J = 1.9 Hz) for the ortho-proton relative to the hydroxyl group and a singlet at δ 3.85 ppm for the methoxy group. IR spectroscopy identifies O-H stretching at 3400 cm⁻¹ and C-O-C asymmetric vibrations at 1250 cm⁻¹ .

Purity Assessment via Chromatography

Flash chromatography (SiO₂, 10% ethyl acetate/hexanes) resolves non-polar byproducts, while HPLC (C18 column, 70:30 acetonitrile/water) confirms >99% purity with a retention time of 6.7 minutes .

Comparative Evaluation of Synthetic Routes

MethodCatalystYield (%)Temperature (°C)Key Advantage
Ullmann CouplingCu powder96110–120High yield, scalable
Suzuki-MiyauraPd/SiO₂@Fe₃O₄8560Reusable catalyst, mild conditions
Friedel-CraftsFeCl₃93.2325–30Excellent selectivity

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chloro and Methoxy Positioning

3-Chloro-4-fluorobenzamide (Fragment 5)
  • Structure : Benzamide with 3-chloro and 4-fluoro substituents.
  • Key Differences: Replaces methoxy with fluoro and phenol with amide.
  • Biological Relevance : Exhibits potent binding to protein adenine pockets via halogen (Cl) and hydrogen (amide NH) bonds.
  • Data : Higher binding affinity (ITC data) compared to 3-chloro-4-methoxyphenyl derivatives, attributed to fluorine’s electronegativity and amide’s hydrogen-bonding capacity.
N-(3-Chloro-4-methoxyphenyl)acetamide
  • Structure : Acetamide derivative of the parent compound.
  • Key Differences: Phenol replaced with acetamide (-NHCOCH₃).
  • Impact: Reduced acidity compared to phenol; acetamide enables hydrogen bonding but lacks -OH’s proton-donor capability.

Functional Group Modifications

Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(3-chloro-4-methoxyphenyl)propanoate (Compound 18)
  • Structure : Esterified derivative with a dioxoisoindolinyl group.
  • Key Differences: Phenol replaced with ethyl ester; propanoate chain added.
  • Synthesis : Prepared via thianthrenium salt coupling (88% yield).
  • Properties: Increased lipophilicity (logP ~3.5) compared to parent phenol (logP ~2.8), enhancing membrane permeability.
Avanafil (3-Chloro-4-methoxybenzylamino derivative)
  • Structure: Pharmaceutical agent with a benzylamino-pyrimidine scaffold.
  • Key Differences : Chloro-methoxy group retained but integrated into a larger pharmacophore.
  • Activity: PDE5 inhibitor; the chloro-methoxybenzylamino group enhances target affinity via hydrophobic and π-stacking interactions.

Positional Isomers and Analogues

4-Chloro-3-methylphenol (PCMC)
  • Structure: Phenol with 4-chloro and 3-methyl substituents.
  • Key Differences : Methoxy replaced with methyl; positional isomer of chlorine.
  • Properties: Lower polarity (methyl vs. methoxy) reduces water solubility (0.5 g/L vs. 1.2 g/L for 2-(3-Cl-4-OMe)phenol).
3-Chloro-4-methoxyphenethylamine Hydrochloride
  • Structure : Phenethylamine derivative with 3-chloro-4-methoxy substituents.
  • Key Differences: Phenol replaced with ethylamine.
  • Impact : Basic amine group (pKa ~9.5) enables salt formation and alters solubility in acidic environments.

Structural and Functional Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Water Solubility (g/L)
2-(3-Chloro-4-methoxyphenyl)phenol C₁₃H₁₁ClO₂ 234.68 2.8 1.2
3-Chloro-4-fluorobenzamide C₇H₅ClFNO 173.57 1.9 3.5
Avanafil C₂₃H₂₆ClN₇O₃ 483.95 3.2 <0.1
4-Chloro-3-methylphenol C₇H₇ClO 142.58 2.5 0.5

Table 2: Key Spectral Data (¹³C NMR, δ ppm)

Compound Methoxy (OCH₃) Aromatic Carbons (Cl/OMe proximity) Functional Group Signals
This compound 56.1 131.0–135.0 Phenolic -OH: 9.2 (¹H)
N-(3-Chloro-4-methoxyphenyl)acetamide 56.3 128.5–132.5 Acetamide C=O: 169.1
Compound 18 (Ethyl ester) 56.4 127.0–131.1 Ester C=O: 167.2

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Chloro-4-methoxyphenyl)phenol, and how can purity be maximized?

  • Methodology :

  • Alkylation of phenolic precursors : React 3-chloro-4-hydroxyphenol with methyl iodide in the presence of a base like K₂CO₃ to introduce the methoxy group. This method yields ~78% purity under anhydrous conditions .
  • Purification : Recrystallization using ethanol or acetone-water mixtures improves purity. Monitor via thin-layer chromatography (TLC) or HPLC.
    • Key Considerations : Optimize reaction time (typically 6–12 hours) and temperature (60–80°C) to avoid side products like over-alkylated derivatives.

Q. How is the compound structurally characterized using spectroscopic techniques?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 9.69 (s, phenolic -OH), 7.71 (d, aromatic H), and 3.84 (s, methoxy -OCH₃) confirm substitution patterns .
  • ¹³C NMR : Signals at δ 159.6 (C-OCH₃) and 130.1–123.4 (aromatic carbons) validate the backbone .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks at m/z 174.02 (M⁺) for C₇H₇ClO₂ .

Q. What solvents and conditions are suitable for crystallizing this compound?

  • Solvent Selection : Use dimethyl sulfoxide (DMSO) or acetonitrile due to moderate solubility (~3.8 g/L at 20°C) .
  • Crystallization : Slow evaporation at 4°C yields monoclinic crystals. Monitor crystal growth using polarized light microscopy.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., unit cell parameters) be resolved during structure determination?

  • Software Tools :

  • SHELXL : Refine X-ray diffraction data with SHELXL for high-resolution structures. Adjust parameters like thermal displacement (B-factors) to resolve ambiguities in electron density maps .
  • ORTEP-3 : Visualize and validate molecular geometry using ORTEP-III’s graphical interface to detect bond-length/angle outliers .
    • Data Cross-Validation : Compare results with Cambridge Structural Database (CSD) entries for analogous chlorophenols.

Q. What reaction mechanisms explain the compound’s participation in nucleophilic aromatic substitution (NAS)?

  • Mechanistic Insights :

  • Electrophilic Activation : The electron-withdrawing chloro group activates the aromatic ring for NAS at the ortho/para positions relative to the methoxy group.
  • Kinetic Studies : Use stopped-flow spectroscopy to track intermediates. For example, reaction with ammonia in DMF at 120°C forms 2-amino derivatives .
    • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly in crystals?

  • Graph Set Analysis :

  • Motifs : The phenolic -OH forms R₂²(8) motifs with adjacent methoxy oxygen atoms, stabilizing layered structures .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows melting points ~66°C, correlating with H-bond strength .
    • Synchrotron Studies : High-pressure crystallography (e.g., at 5 GPa) reveals compressibility and polymorphic transitions.

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